An In-depth Technical Guide to tert-Butyl 3-methyl-4-nitrobenzoate: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to tert-Butyl 3-methyl-4-nitrobenzoate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-butyl 3-methyl-4-nitrobenzoate, a key chemical intermediate in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, the following sections will not only detail the fundamental properties and synthesis of this compound but also provide insights into the rationale behind the procedural choices, ensuring a blend of theoretical knowledge and practical application.
Compound Identification and Physicochemical Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is tert-butyl 3-methyl-4-nitrobenzoate . It is systematically named as the tert-butyl ester of 3-methyl-4-nitrobenzoic acid.
The structural representation and key identifiers are provided below:
Caption: Chemical structure of tert-butyl 3-methyl-4-nitrobenzoate.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 147290-67-3 | |
| Molecular Formula | C₁₂H₁₅NO₄ | |
| Molecular Weight | 237.25 g/mol | |
| Boiling Point | 345.31 °C at 760 mmHg | |
| Density | 1.157 g/cm³ | |
| Flash Point | 142.751 °C | |
| LogP | 3.38170 | |
| Refractive Index | 1.529 |
Synthesis of tert-Butyl 3-methyl-4-nitrobenzoate
The synthesis of tert-butyl 3-methyl-4-nitrobenzoate is primarily achieved through the esterification of its corresponding carboxylic acid, 3-methyl-4-nitrobenzoic acid, with tert-butanol. This transformation is a cornerstone of organic synthesis, often requiring acid catalysis to proceed at a reasonable rate. The tert-butyl ester group is a valuable protecting group in multi-step syntheses due to its stability in various reaction conditions and its facile removal under acidic conditions.[1]
Synthesis of the Precursor: 3-Methyl-4-nitrobenzoic Acid
The commercially available starting material for the synthesis of the target compound is typically 2,4-dimethylnitrobenzene. The synthesis of 3-methyl-4-nitrobenzoic acid from this precursor involves the selective oxidation of the methyl group at the 4-position. Various methods have been reported for this oxidation, including the use of potassium permanganate, potassium dichromate, and nitric acid.[2] A common laboratory-scale synthesis involves oxidation with potassium permanganate in a basic solution, followed by acidification to precipitate the carboxylic acid.
Esterification of 3-Methyl-4-nitrobenzoic Acid with tert-Butanol
The direct Fischer esterification of a carboxylic acid with a tertiary alcohol like tert-butanol is often challenging due to steric hindrance and the propensity for the alcohol to eliminate to form an alkene under strongly acidic conditions at elevated temperatures. However, several methods have been developed to overcome these challenges. A general and effective method involves the use of a strong acid catalyst in a suitable solvent.[3]
Caption: General workflow for the synthesis of tert-butyl 3-methyl-4-nitrobenzoate.
Detailed Experimental Protocol
This protocol is a representative procedure for the acid-catalyzed esterification of 3-methyl-4-nitrobenzoic acid with tert-butanol.[3]
Materials:
-
3-methyl-4-nitrobenzoic acid
-
tert-Butanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
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Dichloromethane (DCM, anhydrous)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-4-nitrobenzoic acid (1 equivalent) in a minimal amount of anhydrous dichloromethane. Add an excess of tert-butanol (3-5 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture. Caution: The addition of sulfuric acid is exothermic.
-
Reaction: Heat the mixture to a gentle reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid spot.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution will cause foaming.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: The crude tert-butyl 3-methyl-4-nitrobenzoate can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Applications in Drug Development and Research
Nitroaromatic compounds, including nitrobenzoate derivatives, are important intermediates in the synthesis of a wide range of biologically active molecules. The precursor, 3-methyl-4-nitrobenzoic acid, is a key intermediate in the synthesis of the antihypertensive drug telmisartan and certain drugs for the treatment of AIDS.[4]
Derivatives of 3-methyl-4-nitrobenzoate have been investigated for their potential as antifungal agents. A study on various 3-methyl-4-nitrobenzoate esters demonstrated that these compounds exhibit significant antifungal activity against different strains of Candida.[5] While this study focused on other esters, it highlights the potential of the 3-methyl-4-nitrobenzoate scaffold in the development of new anti-infective agents.
The tert-butyl ester, in particular, serves as a crucial protected form of the carboxylic acid. This protection is vital in multi-step syntheses where the carboxylic acid functionality needs to be masked to prevent it from interfering with other desired chemical transformations. The tert-butyl group can be selectively removed under mild acidic conditions, regenerating the carboxylic acid for further reactions.[1] This strategy is widely employed in the synthesis of complex pharmaceutical molecules.
Furthermore, related nitro-containing compounds have been explored for their cytotoxic and pro-apoptotic activities against cancer cells, suggesting that derivatives of tert-butyl 3-methyl-4-nitrobenzoate could be valuable starting points for the development of novel anticancer drugs.[6]
Safety and Handling
The precursor, 3-methyl-4-nitrobenzoic acid, is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[7]
Recommended Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
tert-Butyl 3-methyl-4-nitrobenzoate is a valuable chemical intermediate with significant applications in the synthesis of pharmaceuticals. Its synthesis, primarily through the esterification of 3-methyl-4-nitrobenzoic acid, leverages fundamental principles of organic chemistry. The strategic use of the tert-butyl ester as a protecting group underscores its importance in the multi-step synthesis of complex drug molecules. Researchers and drug development professionals should be familiar with its synthesis, properties, and safe handling procedures to effectively utilize this compound in their research and development endeavors.
References
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Chemsrc. tert-butyl 3-methyl-4-nitrobenzoate | CAS#:147290-67-3. Available at: [Link]
- Ogasa, C., Kayano, K., & Namba, K. (2023). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett.
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Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. Available at: [Link]
- Google Patents. (2017). US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids.
- Google Patents. (2016). CN105820049A - Synthesis method for tert-butyl ester compound.
- Google Patents. (2015). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
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Chemsrc. tert-butyl 3-methyl-4-nitrobenzoate | CAS#:147290-67-3. Available at: [Link]
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The Royal Society of Chemistry. Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. Available at: [Link]
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PubMed. (2011). Discovery of cytotoxic and pro-apoptotic compounds against leukemia cells: Tert-butyl-4-[(3-nitrophenoxy) methyl]-2,2-dimethyloxazolidine-3-carboxylate. Available at: [Link]
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Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]
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ResearchGate. (2025). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Available at: [Link]
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Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]
- Google Patents. (2015). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
- Google Patents. (2013). CN103319347B - Method for synthesizing 3-methyl-4-nitrobenzoic acid by using stepped heating method and indirect electrosynthesis method.
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Patsnap. (2021). Preparation method of 3-methyl-4-nitrobenzoic acid. Available at: [Link]
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